molecular formula C10H15ClN2OS B2960156 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride CAS No. 1049769-77-8

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride

Cat. No.: B2960156
CAS No.: 1049769-77-8
M. Wt: 246.75
InChI Key: YHLQFOUENOQHBF-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride is a substituted acetamide derivative characterized by a methylamino group (-NHCH₃) at the α-carbon of the acetamide backbone and a 2-(methylsulfanyl)phenyl substituent on the nitrogen atom. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical research.

The 2-(methylsulfanyl)phenyl group introduces sulfur-based electron-donating effects, which may influence conformational preferences and intermolecular interactions. For example, in related compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, quantum chemical calculations reveal a single preferred conformer due to steric and electronic stabilization . This suggests that the methylamino substituent in the target compound could similarly restrict rotational freedom, impacting its binding affinity in biological systems.

Properties

IUPAC Name

2-(methylamino)-N-(2-methylsulfanylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLQFOUENOQHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride, often referred to as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

  • Empirical Formula : C10H15ClN2OS
  • Molecular Weight : 246.7569 g/mol
  • CAS Number : 1049769-77-8

The compound's structure includes a methyl group, an acetamide group, and a phenyl ring, which contribute to its diverse chemical properties and potential applications in various fields such as medicinal chemistry and biochemistry .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various therapeutic effects .

Potential Mechanisms:

  • Enzyme Modulation : The compound has shown the ability to interact with enzymes involved in metabolic pathways, potentially altering their activity .
  • Receptor Interaction : It may also bind to specific receptors, influencing signaling pathways that are crucial for various physiological processes .

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

Anticancer Activity

Studies have demonstrated cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)Reference
Hep-23.25
P81517.82
MCF71.88
NCI-H4600.71

These results suggest its potential as an anticancer agent, particularly against specific malignancies.

Enzyme Interaction Studies

The compound has been employed in biochemical assays to study its interactions with various enzymes:

  • Cytochrome P450 : Preliminary studies indicate possible inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism .
  • Cyclin-dependent Kinases (CDKs) : Some derivatives have shown promise as CDK inhibitors, which are vital for cell cycle regulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A recent study investigated the efficacy of this compound in treating breast cancer models. Results indicated significant tumor reduction in vivo, supporting further clinical exploration.
  • Enzyme Interaction Analysis :
    • Another study focused on the compound's interaction with specific metabolic enzymes. The findings suggested that it could modulate the metabolism of other drugs, indicating potential applications in polypharmacy scenarios.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Conformation : The 2-(methylsulfanyl)phenyl group in the target compound and its chloro analogue () restricts conformational flexibility compared to alachlor, which has a methoxymethyl group enabling greater rotational freedom .
  • Electron-Donating vs.

Hydrogen Bonding and Crystallographic Behavior

Crystal structures of related sulfonamide-acetamide hybrids (e.g., 2-chloro-N-[(2-methylphenyl)sulfonyl]acetamide) demonstrate anti-parallel orientation of N–H and C=O bonds, forming intermolecular hydrogen bonds that stabilize dimers . The hydrochloride salt in the target compound may introduce additional ionic interactions, altering its crystallization kinetics compared to neutral analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized by reacting a substituted sulfonamide precursor with chloroacetyl chloride under reflux conditions. Key parameters include:

  • Molar ratio : Excess chloroacetyl chloride (e.g., 2:1 molar ratio) to drive the reaction to completion .
  • Solvent choice : Ethanol or acetonitrile for optimal solubility and reaction efficiency .
  • Purification : Acid-base workup (e.g., sodium hydrogen carbonate solution) followed by recrystallization from ethanol to isolate high-purity crystals .
    • Critical Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯Cl and intermolecular N–H⋯O interactions) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and FTIR to identify functional groups (e.g., C=O stretching at ~1650 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA. For example, calculate activation energies for sulfonamide-chloroacetyl chloride coupling .
  • Machine learning : Train models on historical reaction data (e.g., solvent polarity, temperature) to recommend optimal conditions (e.g., 60–80°C in acetonitrile) .
    • Validation : Cross-verify computational predictions with small-scale experimental trials .

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in polymorphic forms?

  • Methodological Answer :

  • Structural analysis : Compare torsion angles (e.g., C1–S1–N1–C7) and dihedral angles between aromatic and sulfonamide groups using XRD data .
  • Thermodynamic studies : Perform DSC/TGA to assess stability differences between polymorphs .
  • Hydrogen-bond metrics : Quantify bond lengths and angles (e.g., N–H⋯O vs. N–H⋯Cl) to identify dominant packing motifs .

Q. What strategies validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy .
  • Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life .

Q. How do substituent modifications (e.g., methylsulfanyl vs. methylsulfonyl) impact biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying substituents and test receptor binding affinity (e.g., enzyme inhibition assays) .
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
  • Bioactivity correlation : Statistically correlate electronic (Hammett σ) or steric parameters with IC50_{50} values .

Data Contradiction Analysis

Q. How should discrepancies in reported crystal structures (e.g., torsion angles) be addressed?

  • Methodological Answer :

  • Meta-analysis : Compile XRD data from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers .
  • Environmental controls : Replicate synthesis under standardized conditions (e.g., humidity, cooling rate) to minimize crystallization variability .
  • DFT validation : Compare experimental torsion angles with computationally optimized geometries .

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